N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine
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Overview
Description
2-[2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 2-[2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid, typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with various reagents. For instance, the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides, is one efficient method .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve green chemistry principles, such as using green solvents and catalysts. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Coumarin derivatives can undergo oxidation reactions to form different products.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions, such as alkylation and acylation, are common for coumarin derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides. Reaction conditions often involve dry solvents like acetone and specific temperatures, such as 50°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can produce various substituted coumarin derivatives .
Scientific Research Applications
2-[2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, coumarin derivatives are known to inhibit enzymes like DNA gyrase and COX, which play crucial roles in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid include other coumarin derivatives, such as:
- 7-Hydroxy-4-methylcoumarin
- 4-Methyl-2-oxo-2H-chromen-7-yl derivatives
Uniqueness
What sets 2-[2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-methylpentanoic acid apart is its specific substitution pattern, which imparts unique biological and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H20ClNO6 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
(2R,3S)-2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C18H20ClNO6/c1-4-8(2)16(17(23)24)20-15(22)6-11-9(3)10-5-12(19)13(21)7-14(10)26-18(11)25/h5,7-8,16,21H,4,6H2,1-3H3,(H,20,22)(H,23,24)/t8-,16+/m0/s1 |
InChI Key |
ZZUQVRYNXNEOCB-ZKANADHPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Origin of Product |
United States |
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